molecular formula C10H20ClN3O2S B1419456 N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1239733-59-5

N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No. B1419456
M. Wt: 281.8 g/mol
InChI Key: DZZNYEDDWLWMDS-UHFFFAOYSA-N
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Description

“N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1239733-59-5 . It has a molecular weight of 281.81 . The compound is typically stored at room temperature . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3O2S.ClH/c1-5-7-13 (6-2)16 (14,15)10-8 (3)11-12-9 (10)4;/h5-7H2,1-4H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Evaluation : Research focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents. Compounds were tested for antibacterial activity, with several showing high effectiveness (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition

  • In Vitro Inhibition of Carbonic Anhydrase Isozymes : A study on pyrazole-based sulfonamides and their metal complexes revealed effective inhibition of human carbonic anhydrase isoenzymes I and II. These complexes demonstrated more inhibitory activity than the corresponding free ligand (Büyükkıdan et al., 2017).

Synthesis Methodologies

  • Novel Synthesis Routes : Investigations were conducted on the synthesis of N-Acyl Sulfonamide derivatives of pyrazole nucleus, expanding the potential applications in pharmaceutical chemistry (Bajod et al., 2013).

Therapeutic Potential

  • Antidepressant and Pro-cognitive Properties : N-alkylated arylsulfonamides have been identified as potential treatments for CNS disorders due to their potent and selective action on 5-HT7 receptors and multimodal 5-HT/dopamine receptor ligand properties (Canale et al., 2016).

Antiglaucoma Activity

  • Pyrazole Derivatives for Antiglaucoma : Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential as antiglaucoma agents (Kasımoğulları et al., 2010).

Multifunctional Applications

  • Sulfonamide Derivatives as Inhibitors : Sulfonamide derivatives of heterocyclic compounds are explored for their potential in inhibiting human carbonic anhydrases, thereby impacting various biochemical processes (Komshina et al., 2020).

Antimicrobial and Antioxidant Activities

  • Pyrazole Based Sulfonamide Derivatives : Synthesized compounds were tested for in vitro antimicrobial activities and free radical scavenging activity. Some derivatives exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).

Enzyme Inhibition and Cytotoxicity

  • Pyrazoline Benzensulfonamides as Enzyme Inhibitors : These derivatives inhibit carbonic anhydrase and acetylcholinesterase enzymes with low cytotoxicity, showing promise as candidates for new enzyme inhibitors (Ozgun et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S.ClH/c1-5-7-13(6-2)16(14,15)10-8(3)11-12-9(10)4;/h5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZNYEDDWLWMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)S(=O)(=O)C1=C(NN=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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